molecular formula C16H17N3O2 B050318 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone CAS No. 125068-43-1

4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone

Cat. No. B050318
M. Wt: 283.32 g/mol
InChI Key: IPSXUKGVYYVUEM-UHFFFAOYSA-N
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Description

4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it an ideal candidate for various medical applications. In

Mechanism Of Action

The mechanism of action of 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate various transcription factors, such as nuclear factor-kappa B, which play a key role in the regulation of inflammation.

Biochemical And Physiological Effects

4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant properties, which can help to protect cells from oxidative damage. Additionally, this compound has been shown to exhibit anti-inflammatory properties, which can help to reduce inflammation in the body. Finally, this compound has been shown to exhibit anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone in lab experiments is its unique properties. This compound has been shown to exhibit a wide range of biological activities, which make it an ideal candidate for various medical applications. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic properties, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxicity of this compound and its safety for use in medical applications.

Scientific Research Applications

4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, such as diabetes, Alzheimer's disease, and cardiovascular diseases.

properties

CAS RN

125068-43-1

Product Name

4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C16H17N3O2/c1-10-13(6-8-15(10)20)17-12-4-2-11(3-5-12)14-7-9-16(21)19-18-14/h2-5,17H,6-9H2,1H3,(H,19,21)

InChI Key

IPSXUKGVYYVUEM-UHFFFAOYSA-N

SMILES

CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3

Canonical SMILES

CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3

Other CAS RN

125068-43-1

synonyms

4,5-dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone
NSP 804
NSP-804

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.4 g of 4,5-dihydro-6-(4-aminophenyl)-3(2H)-pyridazinone and 2.0 of 2-methylcyclopentane-1,3-dione were suspended in 30 ml of toluene, to which a catalytic amount of p-toluene sulfonate-hydrate was add while the resulting suspension was heated to reflux with stirring for 8 hours, with removal of water as an azcotropic mexture. After cooled, deposited crude crystal was collected by filtrating, and purified by silica gel column chromatography (eluting solvent: chloroform:methanol=10:1), 4.7 g of the title compound was obtained. m.p. 284°-285° C.
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3.4 g
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reactant
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p-toluene sulfonate hydrate
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30 mL
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